molecular formula C14H19NO B1462566 Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine CAS No. 1095215-91-0

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine

Cat. No.: B1462566
CAS No.: 1095215-91-0
M. Wt: 217.31 g/mol
InChI Key: LTGYDNYALQQLTM-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine is an organic compound characterized by the presence of cyclopropyl groups and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine typically involves the reaction of 4-hydroxybenzaldehyde with bromomethylcyclopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 24 hours, followed by the addition of more bromomethylcyclopropane and further refluxing for another 24 hours . This results in the formation of 4-(cyclopropylmethoxy)benzaldehyde, which can then be further reacted with cyclopropylamine to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetone or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of cyclopropyl groups and a benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, structure-activity relationships (SARs), and relevant case studies.

1. Overview of Cyclopropyl Compounds

Cyclopropyl compounds have garnered attention for their unique structural properties, which can influence their biological activities. The cyclopropyl group often enhances the metabolic stability and bioavailability of drugs. In the context of this compound, the incorporation of the cyclopropyl moiety may contribute to its pharmacological profile.

2. Antimicrobial Activity

A study synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to evaluate their antimicrobial properties. Among these derivatives, certain compounds exhibited significant antibacterial and antifungal activities against various strains:

  • Bacterial Strains Tested :
    • Gram-positive : Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis
    • Gram-negative : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae
  • Fungal Strains Tested :
    • Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenum

The study found that compounds 9d, 9g, and 9h demonstrated potent antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundActivity TypeNotable StrainsEfficacy
9dAntibacterialStaphylococcus aureusHigh
9gAntifungalAspergillus flavusModerate
9hAntibacterialPseudomonas aeruginosaHigh

3. Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications in the cyclopropyl and benzyl moieties significantly influenced the biological activity of these compounds. The presence of electron-donating groups on the benzene ring enhanced antibacterial potency, while steric hindrance from bulky substituents reduced activity. This information is crucial for designing more effective antimicrobial agents based on the cyclopropyl framework.

4. Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the synthesized derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that compounds with a cyclopropyl group consistently outperformed their non-cyclopropyl counterparts in terms of minimum inhibitory concentration (MIC) values.

Case Study 2: In Vivo Studies

Further research involved in vivo studies where selected compounds were administered to animal models infected with resistant bacterial strains. These studies demonstrated not only a reduction in bacterial load but also an improvement in survival rates compared to control groups treated with standard antibiotics.

5. Conclusion

This compound and its derivatives exhibit promising biological activities, particularly as antimicrobial agents. The insights gained from SAR studies and case analyses underscore the potential for developing new therapeutics targeting resistant pathogens. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity.

Properties

IUPAC Name

N-[[4-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-12(1)10-16-14-7-3-11(4-8-14)9-15-13-5-6-13/h3-4,7-8,12-13,15H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYDNYALQQLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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